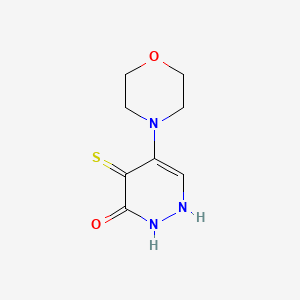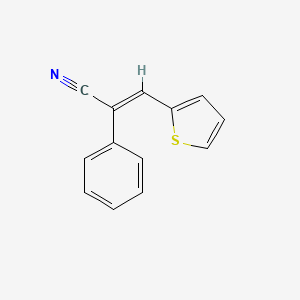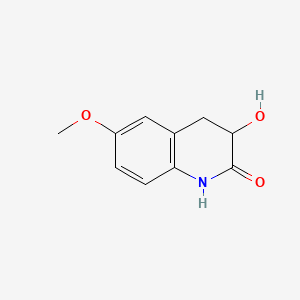![molecular formula C16H11ClN2O B7795035 (4E)-4-[(4-chlorophenyl)hydrazinylidene]naphthalen-1-one](/img/structure/B7795035.png)
(4E)-4-[(4-chlorophenyl)hydrazinylidene]naphthalen-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound with the Chemical Identifier (CID) 5951215 is a chemical entity with significant importance in various scientific fields. This compound is known for its unique chemical structure and properties, making it a subject of interest in research and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (4E)-4-[(4-chlorophenyl)hydrazinylidene]naphthalen-1-one involves specific chemical reactions and conditions. While detailed synthetic routes are proprietary and vary depending on the desired purity and application, general methods include:
Reaction with Phosgene: One common method involves the reaction of phosgene with imidazole under anhydrous conditions.
Microwave-Assisted Reactions: Advanced techniques such as microwave-assisted reactions are also employed to enhance reaction rates and yields.
Industrial Production Methods
Industrial production of this compound typically involves large-scale chemical reactors where the reaction conditions are meticulously controlled to ensure consistent quality and yield. The use of high-purity reagents and solvents is crucial in these processes to avoid contamination and ensure the compound’s efficacy in its applications.
Análisis De Reacciones Químicas
Types of Reactions
(4E)-4-[(4-chlorophenyl)hydrazinylidene]naphthalen-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation states.
Reduction: Reduction reactions can convert the compound into its reduced forms, which may have different properties and applications.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reducing Agents: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution Reactions: These reactions often involve halogens or other nucleophiles under controlled temperature and pH conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield higher oxidation state compounds, while reduction can produce more stable, reduced forms of the compound.
Aplicaciones Científicas De Investigación
(4E)-4-[(4-chlorophenyl)hydrazinylidene]naphthalen-1-one has a wide range of applications in scientific research, including:
Chemistry: It is used as a reagent in various chemical reactions and synthesis processes.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role in drug development.
Industry: This compound is used in the production of various industrial chemicals and materials.
Mecanismo De Acción
The mechanism of action of (4E)-4-[(4-chlorophenyl)hydrazinylidene]naphthalen-1-one involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways .
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds to (4E)-4-[(4-chlorophenyl)hydrazinylidene]naphthalen-1-one include other imidazole derivatives and compounds with similar functional groups. Examples include:
Carbonyldiimidazole: Known for its use in peptide synthesis and other organic reactions.
Imidazole: A basic structure that forms the backbone of many biologically active compounds.
Uniqueness
What sets this compound apart from similar compounds is its specific chemical structure, which imparts unique properties and reactivity. This uniqueness makes it valuable in specialized applications where other compounds may not be as effective .
Conclusion
This compound is a versatile compound with significant importance in various scientific and industrial fields. Its unique properties, diverse reactivity, and wide range of applications make it a valuable subject of study and utilization in chemistry, biology, medicine, and industry.
Propiedades
IUPAC Name |
(4E)-4-[(4-chlorophenyl)hydrazinylidene]naphthalen-1-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11ClN2O/c17-11-5-7-12(8-6-11)18-19-15-9-10-16(20)14-4-2-1-3-13(14)15/h1-10,18H/b19-15+ |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DIEZNTLMHYVBLK-XDJHFCHBSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=O)C=CC(=NNC3=CC=C(C=C3)Cl)C2=C1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=O)C=C/C(=N\NC3=CC=C(C=C3)Cl)/C2=C1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11ClN2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.72 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[5-(4,4-Dimethyl-4,5-dihydro-1,3-oxazol-2-yl)pyridin-3-yl]ethanone](/img/structure/B7794972.png)
![2-({5-Methyl-2-[(methylamino)sulfonyl]phenyl}sulfanyl)benzoic acid](/img/structure/B7794978.png)
![4-(Methylsulfanyl)[1]benzothieno[3,2-d]pyrimidin-2-ylamine](/img/structure/B7795003.png)


![2-[(3,5-Dimethoxyphenyl)sulfanyl]-3-methylbutanoic acid](/img/structure/B7795027.png)




![2,6-Ditert-butyl-4-[(2-pyrimidin-2-ylhydrazinyl)methylidene]cyclohexa-2,5-dien-1-one](/img/structure/B7795051.png)


